molecular formula C19H21NO2 B564528 cis-10,11-Dihydroxy Nortriptyline CAS No. 1562-52-3

cis-10,11-Dihydroxy Nortriptyline

Cat. No.: B564528
CAS No.: 1562-52-3
M. Wt: 295.382
InChI Key: GKBCRWFSVWNWQQ-KDURUIRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-10,11-Dihydroxy Nortriptyline typically involves the hydroxylation of Nortriptyline. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes .

Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-10,11-Dihydroxy Nortriptyline can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

(9R,10S)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/t18-,19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBCRWFSVWNWQQ-KDURUIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC=C1C2=CC=CC=C2[C@@H]([C@@H](C3=CC=CC=C31)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652557
Record name (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-52-3
Record name (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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